N-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-methoxy-4-pyrrolidin-1-ylsulfonylaniline
Description
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-methoxy-4-pyrrolidin-1-ylsulfonylaniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyran ring, a methoxy group, and a pyrrolidinylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-methoxy-4-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-22-16-11-15(18-12-14-5-4-10-23-13-14)6-7-17(16)24(20,21)19-8-2-3-9-19/h5-7,11,18H,2-4,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQDEWHXFTYDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=CCCOC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-methoxy-4-pyrrolidin-1-ylsulfonylaniline typically involves multiple steps, starting with the preparation of the pyran ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For instance, the use of palladium-catalyzed coupling reactions and sulfonylation steps are common in the synthetic route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-methoxy-4-pyrrolidin-1-ylsulfonylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-methoxy-4-pyrrolidin-1-ylsulfonylaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-methoxy-4-pyrrolidin-1-ylsulfonylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dihydro-2H-pyran-5-yloxy (trimethyl)silane
- 1-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-(1-methyl-2-oxopyrrolidin-3-yl)urea
- 2-cyclohexyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)ethanesulfonamide
Uniqueness
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-3-methoxy-4-pyrrolidin-1-ylsulfonylaniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
